![molecular formula C13H17NO3 B2890527 4-[(2-Ethylbutanoyl)amino]benzoic acid CAS No. 486440-98-6](/img/structure/B2890527.png)

4-[(2-Ethylbutanoyl)amino]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

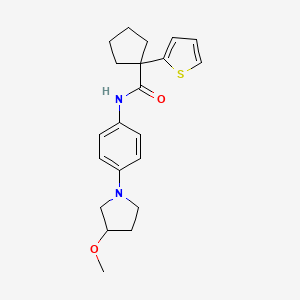

“4-[(2-Ethylbutanoyl)amino]benzoic acid” is a chemical compound used for proteomics research . It has a molecular formula of C13H17NO3 and a molecular weight of 235.28 .

Molecular Structure Analysis

The molecular structure of “4-[(2-Ethylbutanoyl)amino]benzoic acid” consists of 13 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties : A study by Seebach and Estermann (1987) explores the α-alkylation of β-aminobutanoates with lk-1.2-induction, presenting methods for preparing enantiomerically pure 3-aminobutanoic acid derivatives (Seebach & Estermann, 1987). This highlights the compound's relevance in synthetic chemistry for creating specific molecular configurations.

Prodrug Development for Cancer Therapy : Springer et al. (1990) describe the synthesis of novel prodrugs, including derivatives of 4-[(2-Ethylbutanoyl)amino]benzoic acid, as bifunctional alkylating agents for anticancer applications (Springer et al., 1990). These compounds are designed to be activated at tumor sites, emphasizing their potential in targeted cancer therapy.

Biochemical Synthesis and Derivatives : Estermann and Seebach (1988) detail the diastereoselective alkylation of 3-Aminobutanoic Acid, a process significant for synthesizing various biochemical derivatives, including those related to 4-[(2-Ethylbutanoyl)amino]benzoic acid (Estermann & Seebach, 1988).

Development of Novel Amino Acids and Peptidomimetics : Pascal et al. (2000) report the synthesis of 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), a novel unnatural amino acid that shows promise in applications as a building block for the synthesis of peptidomimetics (Pascal et al., 2000). This indicates the compound's role in developing new therapeutic agents.

Electrochemical and Material Science Applications : Kowsari et al. (2018) investigate the influence of different N‑benzoyl derivatives of isoleucine on the electrochemical properties and pseudocapacitance performance of conductive polymer electroactive films (Kowsari et al., 2018). This research suggests potential applications in energy storage and material science.

Food Science and Safety : A study by Del Olmo, Calzada, and Nuñez (2017) discusses benzoic acid and its derivatives, including 4-[(2-Ethylbutanoyl)amino]benzoic acid, in the context of their occurrence in foods and uses as additives (Del Olmo, Calzada, & Nuñez, 2017). This highlights the compound's relevance in food science and public health.

Synthesis of Novel Pharmaceutical Compounds : El‐Faham et al. (2013) discuss the use of OxymaPure/DIC for the synthesis of a novel series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives (El‐Faham et al., 2013). These findings are significant for pharmaceutical chemistry, illustrating the compound's versatility in drug development.

Biocatalysis and Enzymatic Reactions : Hernández et al. (2017) demonstrate the synthesis of 2-Amino-4-hydroxybutanoic Acid through a biocatalytic one-pot cyclic cascade, coupling an aldol reaction with a transamination process (Hernández et al., 2017). This research underscores the compound's utility in enzymatic synthesis and industrial bioprocesses.

Eigenschaften

IUPAC Name |

4-(2-ethylbutanoylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-3-9(4-2)12(15)14-11-7-5-10(6-8-11)13(16)17/h5-9H,3-4H2,1-2H3,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PURUEQNIYXFNAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2-Ethylbutanoyl)amino]benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2890445.png)

![4-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-carboxamide](/img/structure/B2890455.png)

![2-[[1-(Benzenesulfonyl)piperidine-4-carbonyl]amino]propanoic acid](/img/structure/B2890458.png)

![1,2-Dimethyl-5-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]indole](/img/structure/B2890461.png)

![N-Methyl-1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride](/img/structure/B2890463.png)

![3-[(Dimethylsulfamoylamino)methyl]-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B2890467.png)